molecular formula C20H15N7O3S2 B5450816 N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

Cat. No.: B5450816
M. Wt: 465.5 g/mol
InChI Key: XHLBYWDHTJBWCR-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide is a useful research compound. Its molecular formula is C20H15N7O3S2 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide is 465.06777971 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7O3S2/c1-2-14(18(28)24-19-22-13-8-7-10(27(29)30)9-15(13)32-19)31-20-23-17-16(25-26-20)11-5-3-4-6-12(11)21-17/h3-9,14H,2H2,1H3,(H,21,23,26)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLBYWDHTJBWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])SC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole ring and a triazino-indole moiety, which are known for their diverse biological activities. The synthesis generally involves multi-step organic reactions including cyclization and functional group modifications.

Synthetic Route Example

  • Formation of Benzothiazole : Cyclization of 2-aminothiophenol with suitable aldehydes.
  • Triazino-Indole Synthesis : Utilization of indole derivatives through condensation reactions.
  • Final Coupling : The coupling of the benzothiazole derivative with the triazino-indole moiety to yield the target compound.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains:

CompoundMIC (μM)MBC (μM)Target Strains
Compound A37.957.8MRSA
Compound B43.086.0E. coli
This compoundTBDTBDTBD

These findings suggest that the target compound may also possess similar antimicrobial properties.

Anticancer Activity

Benzothiazole derivatives are increasingly recognized for their anticancer potential. A study indicated that related compounds inhibited cell proliferation in various cancer cell lines:

CompoundCell Line TestedIC50 (μM)
Compound CA431 (skin cancer)1.0
Compound DA549 (lung cancer)2.0
This compoundTBDTBD

The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It may interact with cellular receptors that mediate apoptosis and growth inhibition.
  • Metabolic Pathway Interference : Disruption of metabolic pathways critical for bacterial survival or cancer cell growth.

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various benzothiazole derivatives against resistant strains such as MRSA and Pseudomonas aeruginosa. The results indicated significant activity at concentrations lower than traditional antibiotics like ampicillin.

Research on Anticancer Properties

In vitro studies have shown that related compounds induce apoptosis in cancer cells through caspase activation and mitochondrial pathway engagement. The effectiveness was evaluated using flow cytometry and Western blot analyses.

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